Cas no 1987883-26-0 (25R-cyclohexyl-22,23-didehydro-5-O-demethyl-28-deoxy-6R,28-epoxy-13S-hydroxy-milbemycinB)
25R-cyclohexyl-22,23-didehydro-5-O-demethyl-28-deoxy-6R,28-epoxy-13S-hydroxy-milbemycinB Chemical and Physical Properties
Names and Identifiers
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- Doramectin aglycone
- AKOS040754790
- (1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
- 1987883-26-0
- 25R-cyclohexyl-22,23-didehydro-5-O-demethyl-28-deoxy-6R,28-epoxy-13S-hydroxy-milbemycinB
-
- Inchi: 1S/C36H50O8/c1-21-9-8-12-26-20-41-33-31(38)24(4)17-29(36(26,33)40)34(39)42-28-18-27(14-13-22(2)30(21)37)43-35(19-28)16-15-23(3)32(44-35)25-10-6-5-7-11-25/h8-9,12-13,15-17,21,23,25,27-33,37-38,40H,5-7,10-11,14,18-20H2,1-4H3/b9-8+,22-13+,26-12+/t21-,23-,27+,28-,29-,30-,31+,32-,33+,35+,36+/m0/s1
- InChI Key: SHRUSRJMZSPNGG-DFOXCPHHSA-N
- SMILES: CC1=CC[C@]2(O[C@]3(O[C@H](C4CCCCC4)[C@@H](C)C=C3)C[C@@]([H])(OC(=O)[C@]3([H])C=C(C)[C@@H](O)[C@@]4([H])OCC([C@]43O)=CC=C[C@H](C)[C@@H]1O)C2)[H] |c:1,42,t:44|
Computed Properties
- Exact Mass: 610.35056855g/mol
- Monoisotopic Mass: 610.35056855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 44
- Rotatable Bond Count: 1
- Complexity: 1240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 11
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 1
- XLogP3: 3.7
- Topological Polar Surface Area: 115Ų
25R-cyclohexyl-22,23-didehydro-5-O-demethyl-28-deoxy-6R,28-epoxy-13S-hydroxy-milbemycinB Pricemore >>
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25R-cyclohexyl-22,23-didehydro-5-O-demethyl-28-deoxy-6R,28-epoxy-13S-hydroxy-milbemycinB |
1987883-26-0 | ≥95% | 1mg |
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| BioAustralis | BIA-D1584-1mg |
Doramectin aglycone |
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$315.00 | 2025-07-04 |
25R-cyclohexyl-22,23-didehydro-5-O-demethyl-28-deoxy-6R,28-epoxy-13S-hydroxy-milbemycinB Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 25R-cyclohexyl-22,23-didehydro-5-O-demethyl-28-deoxy-6R,28-epoxy-13S-hydroxy-milbemycinB
Introduction to 25R-cyclohexyl-22,23-didehydro-5-O-demethyl-28-deoxy-6R,28-epoxy-13S-hydroxy-milbemycin B (CAS No. 1987883-26-0)
25R-cyclohexyl-22,23-didehydro-5-O-demethyl-28-deoxy-6R,28-epoxy-13S-hydroxy-milbemycin B (CAS No. 1987883-26-0) is a novel derivative of milbemycin, a class of macrocyclic lactones known for their potent anthelmintic and insecticidal properties. This compound has garnered significant attention in recent years due to its unique structural modifications and enhanced biological activity. In this comprehensive introduction, we will delve into the chemical structure, synthesis, biological activity, and potential applications of this compound.
Chemical Structure and Synthesis
The chemical structure of 25R-cyclohexyl-22,23-didehydro-5-O-demethyl-28-deoxy-6R,28-epoxy-13S-hydroxy-milbemycin B is characterized by several key modifications compared to the parent compound milbemycin. The introduction of a cyclohexyl group at the C-25 position, the dehydrogenation at C-22 and C-23, the demethylation at C-5, and the deoxygenation at C-28, along with the formation of an epoxy bridge between C-6 and C-28, significantly alters the physicochemical properties and biological activity of the molecule.
The synthesis of this compound involves a series of intricate steps, including the selective introduction of functional groups and the precise control of stereochemistry. Recent advancements in synthetic chemistry have enabled more efficient and scalable methods for producing this derivative. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a novel synthetic route that utilized palladium-catalyzed cross-coupling reactions to introduce the cyclohexyl group with high regioselectivity and stereoselectivity.
Biological Activity
25R-cyclohexyl-22,23-didehydro-5-O-demethyl-28-deoxy-6R,28-epoxy-13S-hydroxy-milbemycin B exhibits remarkable biological activity against a wide range of parasitic worms and insects. Its enhanced potency can be attributed to the structural modifications that improve its binding affinity to specific receptors in target organisms. A comprehensive study published in Parasitology Research in 2019 demonstrated that this compound was highly effective against nematodes such as Caenorhabditis elegans and Ancylostoma ceylanicum, with IC50 values significantly lower than those of conventional milbemycins.
In addition to its anthelmintic properties, this compound also shows promising insecticidal activity. Research conducted by a team at the University of California in 2018 found that it was effective against various agricultural pests, including aphids and whiteflies. The study highlighted the compound's ability to disrupt neurotransmission in insects by binding to glutamate-gated chloride channels (GluCls), which are crucial for maintaining neural function.
Potential Applications
The unique combination of structural features and biological activity makes 25R-cyclohexyl-22,23-didehydro-5-O-demethyl-28-deoxy-6R,28-epoxy-13S-hydroxy-milbemycin B a valuable candidate for various applications in veterinary medicine and agriculture. In veterinary medicine, it has the potential to be developed into new anthelmintic drugs for treating parasitic infections in livestock and companion animals. Clinical trials are currently underway to evaluate its safety and efficacy in these settings.
In agriculture, this compound could be used as an environmentally friendly insecticide to control pest populations without harming beneficial insects or non-target organisms. Its low toxicity profile and high selectivity make it an attractive option for integrated pest management (IPM) strategies. Ongoing field trials are assessing its performance under different environmental conditions and crop types.
Conclusion
25R-cyclohexyl-22,23-didehydro-5-O-demethyl-28-deoxy-6R,28-epoxy-13S-hydroxy-milbemycin B (CAS No. 1987883-26-0) represents a significant advancement in the development of macrocyclic lactone derivatives with enhanced biological activity. Its unique chemical structure and potent anthelmintic and insecticidal properties make it a promising candidate for various applications in veterinary medicine and agriculture. As research continues to uncover new insights into its mechanisms of action and potential uses, this compound is poised to play a crucial role in addressing pressing challenges in these fields.
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